molecular formula C18H19FN4 B3599148 2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine

2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine

Cat. No.: B3599148
M. Wt: 310.4 g/mol
InChI Key: BIARYCFROFVWEW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a significant fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . The compound “2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine” is a derivative of this class.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The specific structure of “this compound” would include a fluorophenyl and piperazinyl group attached to the imidazo[1,2-a]pyridine core.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through radical reactions .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structure and the target they interact with. Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety and hazards associated with “2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine” would depend on its specific properties. Some imidazo[1,2-a]pyridine derivatives have shown pharmacokinetic and safety profiles compatible with once-daily dosing .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines could involve the development of new synthesis methods, the exploration of their potential applications in medicinal chemistry, and the investigation of their mechanism of action . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine has been recognized as a potential scaffold for this purpose .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)13-16-14-23-8-2-1-3-18(23)20-16/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIARYCFROFVWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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